molecular formula C7H8F2N2O2 B592031 7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione CAS No. 1624260-16-7

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione

Cat. No.: B592031
CAS No.: 1624260-16-7
M. Wt: 190.15
InChI Key: FRMLTAJPBIYSSO-UHFFFAOYSA-N
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Description

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione is a chemical compound with the molecular formula C7H8F2N2O2 . Its molecular weight is 190.15 g/mol . It is a white to off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F2N2O2/c8-7(9)1-4-6(13)10-5(12)2-11(4)3-7/h4H,1-3H2,(H,10,12,13) . The canonical SMILES structure is C1C2C(=O)NC(=O)CN2CC1(F)F .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 49.4 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 190.05538383 g/mol .

Scientific Research Applications

Anticancer Properties

A study by Rajivgandhi et al. (2020) discovered an anticancer compound from marine Streptomyces akiyoshiensis that exhibited significant properties against MCF-7 breast cancer cells. This compound was identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3, related to the chemical structure .

Chemical Synthesis and Structural Analysis

  • The synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids was developed through a one-pot coupling/cyclization reaction, as detailed in the work of Tran et al. (2013).
  • Singh et al. (2022) described a method for the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts, followed by gold(I)-catalyzed regioselective annulation, providing insight into the structural versatility of this chemical class (Singh et al., 2022).

Application in Heterocyclic Chemistry

  • Budzowski et al. (2004) explored the synthesis of perhydropyrrolo[1,2-a]pyrazine-1,4-diones and their sulfur analogues, highlighting the adaptability of these compounds in various chemical contexts (Budzowski et al., 2004).
  • The work of Paul (1984) focused on the synthesis of N-oxides of cyclic hydrazides of pyridine and pyrazine o-dicarboxylic acids, indicating the potential for creating diverse heterocyclic structures.

Biological Activities

  • Khan (2018) synthesized a series of heterocyclic compounds attached to pyrrole rings, demonstrating their potential anti-candida properties (Khan, 2018).
  • Gaggini et al. (2011) reported on the design and synthesis of pyrazolo-pyrido-diazepine, -pyrazine, and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors, showcasing the therapeutic applications of these compounds in treating idiopathic pulmonary fibrosis (Gaggini et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse with water) .

Properties

IUPAC Name

7,7-difluoro-4,6,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)1-4-6(13)10-5(12)2-11(4)3-7/h4H,1-3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMLTAJPBIYSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(=O)CN2CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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